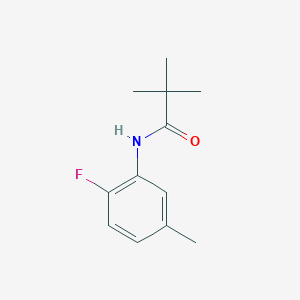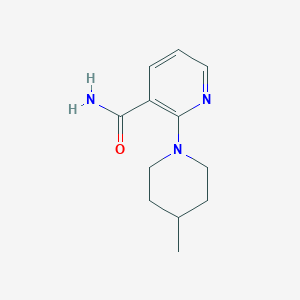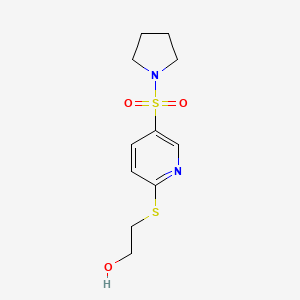
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives, which have been shown to have various pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various neurotransmitters such as dopamine and glutamate, which play a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea can increase the levels of dopamine and glutamate in the brain, which can lead to improved cognitive function and memory. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is its selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea could lead to its broader use in research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methyl-4-piperidone and 2-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-10-8-12(9-11-17)18(2)15(19)16-13-6-4-5-7-14(13)20-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQDHLBQDVVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)


![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)